molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

Cat. No. B3048410
Key on ui cas rn: 168127-08-0
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Patent
US04967007

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](SC)=[N:4][CH3:5].[N+:8]([CH3:11])([O-:10])=[O:9]>>[CH3:5][NH:4][C:3]([S:2][CH3:1])=[CH:11][N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
CSC(=NC)SC
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-110° C. for 72 hr
Duration
72 h
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
CNC(=C[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04967007

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](SC)=[N:4][CH3:5].[N+:8]([CH3:11])([O-:10])=[O:9]>>[CH3:5][NH:4][C:3]([S:2][CH3:1])=[CH:11][N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
CSC(=NC)SC
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-110° C. for 72 hr
Duration
72 h
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
CNC(=C[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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